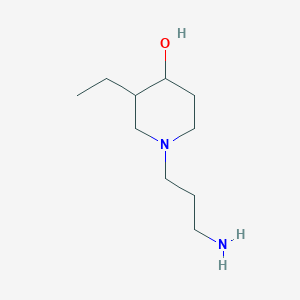

1-(3-Aminopropyl)-3-ethylpiperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopropyl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-2-9-8-12(6-3-5-11)7-4-10(9)13/h9-10,13H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXQQATXWYXKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Solvent Engineering of 3-Ethylpiperidin-4-ol Derivatives

The following is an in-depth technical guide on the solubility profile of 3-ethylpiperidin-4-ol derivatives, structured for researchers and drug development professionals.

Executive Summary

3-Ethylpiperidin-4-ol (CAS 373603-90-8) and its derivatives represent a critical scaffold in the synthesis of GPR40 modulators, Janus kinase inhibitors, and various alkaloid mimics. The amphiphilic nature of this scaffold—comprising a lipophilic ethyl-substituted piperidine ring and a hydrophilic hydroxyl group—creates a complex solubility profile that challenges standard purification and formulation protocols.

This guide provides a comprehensive technical analysis of the solubility behavior of 3-ethylpiperidin-4-ol. It moves beyond static data points to establish a predictive and experimental framework for solvent selection, enabling researchers to optimize reaction yields, crystallization processes, and liquid-liquid extractions.

Physicochemical Basis of Solubility[1]

To master the solubility of 3-ethylpiperidin-4-ol, one must understand the competing intermolecular forces dictated by its structure.

Structural Analysis & Solvation Mechanisms

The molecule (C

-

Secondary Amine (pKa ~10.8): Acts as a strong Hydrogen Bond Acceptor (HBA) and a weak Hydrogen Bond Donor (HBD). It renders the molecule pH-sensitive, with high solubility in acidic aqueous media due to protonation.

-

Hydroxyl Group (C4-OH): A dual HBD/HBA site that facilitates high solubility in protic solvents (alcohols, water) through extensive hydrogen bonding networks.

-

Ethyl Side Chain (C3-Ethyl): A lipophilic moiety that disrupts the crystal lattice packing compared to the parent 4-piperidinol, slightly increasing solubility in non-polar solvents (e.g., toluene, ethers) but reducing water solubility relative to the unsubstituted analog.

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on Group Contribution Methods, the solubility profile is categorized by solvent class:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Protic Polar | Methanol, Ethanol, Water | Very High | Strong H-bonding match. The OH and NH groups solvate readily. |

| Aprotic Polar | DMSO, DMF, DMAc | High | Dipole-dipole interactions stabilize the polar amine/hydroxyl core. |

| Chlorinated | DCM, Chloroform | High | Good dispersion interactions with the ethyl group; H-bond donation from CHCl |

| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | Good HBA capability from solvent; moderate lipophilic match. |

| Aromatic | Toluene, Xylene | Moderate | Interaction with the ethyl/piperidine ring; useful for temperature-dependent crystallization. |

| Aliphatic | Hexane, Heptane | Low (Anti-solvent) | Lack of polar interactions causes phase separation or precipitation. |

Experimental Protocols for Solubility Determination

Reliable solubility data is generated through rigorous experimentation. Two industry-standard protocols are detailed below: the Equilibrium Shake-Flask Method (Thermodynamic) and the Dynamic Laser Monitoring Method (Kinetic).

Protocol A: Equilibrium Shake-Flask Method (Gold Standard)

Objective: To determine the thermodynamic solubility limit at a specific temperature.

Materials:

-

3-Ethylpiperidin-4-ol (solid or oil).

-

Target Solvent (HPLC Grade).

-

Temperature-controlled orbital shaker.

-

0.22 µm PTFE Syringe Filters.

-

HPLC-UV/VIS or GC-FID.

Workflow:

-

Saturation: Add excess 3-ethylpiperidin-4-ol to 5 mL of solvent in a borosilicate glass vial until undissolved material remains visible.

-

Equilibration: Seal and agitate at the target temperature (e.g., 25°C) for 24–48 hours .

-

Critical Control: Ensure solid phase is present throughout. If all solid dissolves, add more.

-

-

Sedimentation: Stop agitation and allow the vial to stand for 4 hours at the same temperature to settle fine particles.

-

Sampling: Withdraw supernatant using a pre-warmed syringe and filter immediately through a 0.22 µm filter (pre-saturated with solvent to prevent adsorption losses).

-

Quantification: Dilute the filtrate and analyze via HPLC. Calculate concentration (

) using a calibration curve.

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Objective: To generate solubility curves (Solubility vs. Temperature) for crystallization design.

Workflow:

-

Preparation: Place a mixture of known composition (e.g., 100 mg solute in 1 mL solvent) in a reactor with a turbidity probe.

-

Heating: Heat at 0.5°C/min until the solution becomes clear (turbidity drops to baseline). Record

. -

Cooling: Cool at 0.5°C/min until turbidity spikes (nucleation). Record

. -

Iteration: Add more solvent and repeat to generate the Metastable Zone Width (MSZW).

Visualization of Solubility Workflows

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow.

Figure 1: Solvent Selection Decision Tree based on the physicochemical properties of the piperidinol scaffold.

Figure 2: Standard Operating Procedure (SOP) for Equilibrium Solubility Determination.

Thermodynamic Modeling & Data Analysis

For process scale-up, experimental data points should be fitted to thermodynamic models to predict solubility at any temperature.

Modified Apelblat Equation

This semi-empirical model is highly effective for piperidine derivatives in organic solvents:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

- : Empirical constants derived from regression analysis.

-

Application: Use this to interpolate solubility between 20°C and boiling point for cooling crystallization curves.

van't Hoff Analysis

Plotting

-

Insight: Dissolution of 3-ethylpiperidin-4-ol is typically endothermic (

), meaning solubility increases with temperature. This confirms that cooling crystallization is a viable purification strategy, particularly in solvents like Ethyl Acetate or Toluene.

Practical Applications in Drug Development[4]

Purification via Anti-Solvent Crystallization

Due to the high solubility in alcohols and low solubility in alkanes, the following system is recommended for high-purity isolation:

-

Dissolution: Dissolve crude 3-ethylpiperidin-4-ol in a minimum volume of warm Ethanol or Isopropanol .

-

Anti-Solvent Addition: Slowly add n-Heptane or Hexane while stirring.

-

Result: The lipophilic impurities remain in solution (if highly non-polar) or polar impurities precipitate early, allowing selective crystallization of the target piperidinol.

Reaction Solvent Engineering

-

Nucleophilic Substitution: Use Acetonitrile or DMF . These dissolve the piperidinol readily and enhance the nucleophilicity of the amine nitrogen.

-

Hydrogenation: Use Methanol or Acetic Acid .[2] These solvents stabilize the transition states and ensure complete solubility of the starting material.

References

-

BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (Accessed 2026).

-

PubChem. Compound Summary: 3-Ethylpiperidin-4-ol (CAS 373603-90-8).[3] National Library of Medicine.

-

MDPI. Experimental Examination of Solubility and Lipophilicity of Novel Bioactive Hybrid Compounds. (Thermodynamic Modeling of Piperidines).

-

ChemBlink. 3-Ethyl-4-Piperidinol Properties and Suppliers.

-

Sigma-Aldrich. Solvent Miscibility and Polarity Table.

Sources

Thermodynamic Stability Profile of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol

Topic: Thermodynamic stability of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Technical Summary

This compound (hereafter referred to as 3-EP-4-OH ) represents a specific subclass of 3,4-disubstituted piperidines often utilized as scaffolds in the synthesis of GPCR ligands (e.g., muscarinic or sigma receptors) and neuroactive pharmaceutical intermediates.

Unlike its 4-monosubstituted analogs, the thermodynamic stability of 3-EP-4-OH is governed by a complex interplay of conformational locking , 1,3-diaxial stereoelectronics , and intramolecular hydrogen bonding facilitated by the flexible 3-aminopropyl tether.

This guide analyzes the compound's stability through the lens of conformational thermodynamics and provides validated protocols for assessing its integrity in drug development pipelines.

Conformational Thermodynamics: The Stability Driver

The core thermodynamic stability of 3-EP-4-OH is dictated by the stereochemical relationship between the ethyl group at C3 and the hydroxyl group at C4.

The Diequatorial Preference

In the piperidine chair conformation, steric bulk drives substituents toward the equatorial position to minimize 1,3-diaxial interactions.

-

Trans-Isomer (Thermodynamic Sink): If the C3-Ethyl and C4-Hydroxyl groups are trans relative to the ring plane, they can both adopt an equatorial orientation. This is the global energy minimum ($ \Delta G \approx 0 $).

-

Cis-Isomer: If cis, one substituent is forced into an axial position, incurring a steric penalty of approximately 1.0–1.6 kcal/mol (A-value summation).

The "Tether" Effect

The N1-(3-aminopropyl) chain adds a unique thermodynamic variable. The primary amine ($ -\text{NH}_2 $) on the propyl tail can act as a hydrogen bond donor/acceptor.

-

Entropic Penalty vs. Enthalpic Gain: In non-polar solvents, the tail may fold back to form an intramolecular H-bond with the C4-hydroxyl group or the ring nitrogen. While entropically unfavorable (loss of degrees of freedom), this interaction stabilizes specific "folded" conformers by ~2–3 kcal/mol, potentially masking the intrinsic ring strain.

Visualization of Conformational Equilibrium

Figure 1: Conformational energy landscape showing the preference for the diequatorial trans-isomer.

Physicochemical Stability Profile

pKa and Protonation States

The molecule contains two basic centers and one amphoteric center. Stability is highly pH-dependent.

-

N1 (Piperidine Nitrogen): Tertiary amine. Predicted pKa

9.8–10.2. -

Side Chain ($ -\text{NH}_2 $): Primary amine. Predicted pKa

10.5–10.8. -

Stability Implication: In physiological pH (7.4), both nitrogens are protonated (dicationic). This electrostatic repulsion prevents aggregation but increases hygroscopicity. The dihydrochloride salt form is thermodynamically preferred for solid-state storage to prevent oxidative degradation of the free base.

Thermal Stability

-

Melting Point (Predicted): Free base: 85–95°C; Dihydrochloride salt: >200°C (with decomposition).

-

TGA Profile: The free base is volatile and may show mass loss starting at 120°C. The salt form is stable until melting/decomposition.

Solubility & Hygroscopicity

-

LogP (Predicted):

0.2 (Free base). The ethyl group adds lipophilicity compared to the parent piperidinol, but the aminopropyl tail maintains water solubility. -

Lattice Energy: The free base has low lattice energy due to flexible alkyl chains, leading to a tendency to form oils or amorphous solids. Salt formation (e.g., fumarate, HCl) is critical for thermodynamic crystallization.

Degradation Pathways

Understanding the breakdown mechanisms is essential for establishing shelf-life.

Oxidative Instability (Primary Risk)

The primary amine on the propyl chain is the "weak link."

-

Mechanism: Radical oxidation leads to hydroxylamine formation, followed by dehydration to an imine or oxime.

-

Prevention: Store under inert atmosphere (Argon/Nitrogen).

Maillard-Type Condensation

If formulated with reducing sugars or excipients containing aldehydes, the primary amine will rapidly form Schiff bases (Maillard reaction), leading to discoloration (browning).

Dehydration (Acid Catalyzed)

Under strong acidic conditions and high heat, the C4-hydroxyl group can eliminate to form the alkene (3-ethyl-1-(3-aminopropyl)-1,2,3,6-tetrahydropyridine).

Figure 2: Primary degradation pathways for 3-EP-4-OH.

Experimental Protocols: Stability Assessment

Forced Degradation Study (Stress Testing)

Objective: Validate the degradation pathways predicted above.

Protocol:

-

Preparation: Dissolve 3-EP-4-OH (1 mg/mL) in acetonitrile/water (50:50).

-

Conditions:

-

Acid Hydrolysis: 0.1 N HCl, 60°C, 24h.

-

Base Hydrolysis: 0.1 N NaOH, 60°C, 24h.

-

Oxidation: 3% $ \text{H}_2\text{O}_2 $, RT, 4h.

-

Thermal: Solid state, 80°C, 7 days.

-

-

Analysis: HPLC-UV-MS.

-

Column: C18 Reverse Phase (high pH stability preferred, e.g., Waters XBridge).

-

Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 10); B: Acetonitrile. (Basic pH ensures sharp peaks for amines).

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD. MS is mandatory for impurity ID.

-

Thermodynamic Solubility Determination

Objective: Determine the equilibrium solubility of the stable polymorph.

Protocol:

-

Add excess solid 3-EP-4-OH (salt form) to phosphate buffer (pH 7.4).

-

Incubate at 25°C with constant agitation for 72 hours (ensure equilibrium).

-

Filter (0.22 µm PVDF) and analyze filtrate concentration via HPLC.

-

Verification: Analyze the remaining solid by XRPD to ensure no polymorphic transition occurred during the study.

Summary of Key Data

| Property | Value / Characteristic | Stability Impact |

| Molecular Weight | 186.29 g/mol | N/A |

| Predicted pKa | ~10.0 (Ring N), ~10.6 (Chain N) | High pH required for free base extraction. |

| LogP | ~0.2 (Free Base) | Moderate water solubility; hygroscopic. |

| Critical Impurity | N-Oxide, Dehydration product | Requires antioxidant protection. |

| Preferred Form | Dihydrochloride Salt | Maximizes thermal and oxidative stability. |

References

-

Conformational Analysis of Piperidines

-

Synthesis and Stability of Amino-Piperidines

- Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Source: PMC (N

-

Link:[Link]

- Relevance: Discusses the hydrolytic stability of piperidine scaffolds compared to dioxanes and provides synthesis protocols for similar amino-alkyl deriv

-

Chemical Properties of 1-(3-Aminopropyl)piperidine (Parent Scaffold)

-

Stereoelectronic Effects in Heterocycles

Sources

- 1. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(3-Aminopropyl)piperidine | CAS 3529-08-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1-(3-Aminopropyl)piperidine CAS#: 3529-08-6 [m.chemicalbook.com]

- 4. 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-(3-Aminopropyl)-3-methylpiperidin-4-ol | CAS#:1592997-62-0 | Chemsrc [chemsrc.com]

- 6. You are being redirected... [hit2lead.com]

- 7. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the pKa Values and Ionization Properties of Aminopropyl Piperidines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aminopropyl piperidine scaffold is a prevalent structural motif in medicinal chemistry, valued for its ability to confer desirable physicochemical and pharmacological properties to drug candidates. Central to harnessing the full potential of this scaffold is a profound understanding of its ionization behavior, which is quantitatively described by its acid dissociation constants (pKa values). This guide provides a comprehensive exploration of the pKa values and ionization properties of aminopropyl piperidines. It delves into the structural determinants of basicity, methodologies for pKa determination, and the profound implications of ionization on drug disposition and target engagement. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering both theoretical insights and practical guidance.

The Significance of pKa in Drug Discovery and Development

The ionization state of a molecule is a critical determinant of its behavior in a biological system.[1][2] For a molecule containing one or more basic centers, such as an aminopropyl piperidine, the pKa value dictates the extent of protonation at a given pH. This, in turn, governs a cascade of properties essential for a molecule's journey to becoming an effective therapeutic agent:

-

Solubility: The protonated, ionized form of a basic drug is generally more water-soluble than its neutral counterpart. Tailoring the pKa can thus be a strategy to optimize the aqueous solubility required for formulation and dissolution.

-

Permeability: The ability of a drug to cross biological membranes, a crucial step in absorption and distribution, is heavily influenced by its ionization state. While the neutral form is typically more membrane-permeable, a dynamic equilibrium between the ionized and unionized species is necessary for effective transport.

-

Target Binding: Many biological targets, such as G protein-coupled receptors (GPCRs), possess charged residues within their binding pockets.[3] The ability of a ligand to form ionic interactions with these residues is pH-dependent and can be a key driver of potency and selectivity.

-

Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all influenced by a drug's pKa.[2][3] For instance, the pH gradient across different physiological compartments will dictate the distribution of a drug, while its ionization state can affect its susceptibility to metabolic enzymes and transporters.[2]

Given these profound effects, a thorough characterization of the pKa values of aminopropyl piperidine derivatives is not merely an academic exercise but a cornerstone of rational drug design.

Structural Features Influencing the pKa of Aminopropyl Piperidines

Aminopropyl piperidines are diprotic bases, possessing two nitrogen atoms capable of accepting a proton: the tertiary amine of the piperidine ring and the primary amine of the aminopropyl side chain. Consequently, their ionization is characterized by two distinct pKa values, corresponding to the sequential protonation of these two basic centers.

Several structural factors modulate the basicity of these nitrogen atoms:

-

Hybridization: The nitrogen atom in the piperidine ring is sp³ hybridized, with its lone pair of electrons residing in an sp³ orbital. This orbital has more 'p' character than the sp² hybridized orbitals found in aromatic heterocyles like pyridine, making the lone pair more available for protonation and thus more basic.[4][5]

-

Inductive Effects: Electron-donating groups attached to the piperidine ring or the aminopropyl chain will increase the electron density on the nitrogen atoms, thereby increasing their basicity and raising the pKa. Conversely, electron-withdrawing groups will decrease basicity and lower the pKa.

-

Steric Hindrance: Bulky substituents near a nitrogen atom can impede the approach of a proton, leading to a decrease in basicity.

-

Intramolecular Hydrogen Bonding: In certain conformations, the aminopropyl side chain may form an intramolecular hydrogen bond with the piperidine nitrogen, which can influence the relative basicities of the two centers.

The interplay of these factors determines the macroscopic pKa values observed experimentally. For 1-(3-aminopropyl)piperidine, a predicted pKa value is approximately 10.44.[1][6] This value reflects the overall basicity of the molecule, but does not distinguish between the two nitrogen atoms. To fully understand the ionization behavior, it is essential to consider the microscopic pKa values, which describe the protonation of each specific nitrogen atom.

Protonation Equilibria

The protonation of an aminopropyl piperidine (B) can be represented by the following equilibria:

B + H₂O ⇌ BH⁺ + OH⁻ (First Protonation) BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (Second Protonation)

The corresponding pKa values are for the conjugate acids (BH⁺ and BH₂²⁺).

Caption: Protonation equilibria of an aminopropyl piperidine.

Methodologies for pKa Determination

The accurate determination of pKa values is crucial and can be achieved through both experimental and computational approaches.

Experimental Methods

Potentiometric Titration

Potentiometric titration is a widely used and robust method for pKa determination.[7] It involves the gradual addition of a standardized acid or base to a solution of the analyte while monitoring the pH with a calibrated electrode.

Experimental Protocol for Potentiometric Titration of a Diprotic Base (e.g., Aminopropyl Piperidine):

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare an accurately weighed solution of the aminopropyl piperidine derivative in deionized, CO₂-free water. The concentration should be in the range of 0.01 M.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume of the aminopropyl piperidine solution into a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized HCl solution in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of HCl added. The resulting titration curve for a diprotic base will show two inflection points, corresponding to the two equivalence points.

-

The pKa values can be determined from the pH at the half-equivalence points. At the first half-equivalence point (half the volume of titrant required to reach the first equivalence point), pH ≈ pKa₂. At the second half-equivalence point (midway between the first and second equivalence points), pH ≈ pKa₁.

-

Caption: Experimental workflow for potentiometric pKa determination.

UV-Visible Spectrophotometry

This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.[8][9][10]

Experimental Protocol for UV-Vis Spectrophotometric pKa Determination:

-

Preparation of Solutions:

-

Prepare a stock solution of the aminopropyl piperidine derivative in a suitable solvent (e.g., methanol-water mixture).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant aliquot of the stock solution to ensure the same total concentration of the analyte.

-

Record the UV-Vis spectrum for each solution.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[9][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that can provide detailed information about the protonation state of individual atoms.[12][13] The chemical shifts of nuclei (e.g., ¹H or ¹³C) adjacent to the nitrogen atoms will change as a function of pH. By monitoring these changes, it is possible to determine the microscopic pKa values for each nitrogen atom.

Experimental Protocol for NMR-based pKa Determination:

-

Sample Preparation:

-

Prepare a series of samples of the aminopropyl piperidine derivative in a suitable solvent (e.g., D₂O) with varying pD (the equivalent of pH in D₂O) values, adjusted with DCl or NaOD.

-

-

NMR Data Acquisition:

-

Acquire ¹H or ¹³C NMR spectra for each sample.

-

-

Data Analysis:

-

Identify the signals corresponding to the protons or carbons near each nitrogen atom.

-

Plot the chemical shift of these signals as a function of pD.

-

Fit the resulting sigmoidal curves to determine the microscopic pKa values for each protonation site.[12]

-

Computational Methods

In silico pKa prediction has become an indispensable tool in early-stage drug discovery, allowing for the rapid screening of large compound libraries.[1]

-

Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the free energy change of the protonation reaction.[11] However, they are computationally intensive.

-

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate structural descriptors of molecules with their experimentally determined pKa values. These models are much faster than QM methods and are suitable for high-throughput screening.

-

Software Packages: Several commercial and academic software packages are available for pKa prediction, often employing a combination of empirical and theoretical approaches (e.g., ChemAxon's MarvinSketch, Schrödinger's Epik).[6]

It is important to note that while computational methods are powerful, their accuracy can vary depending on the chemical space for which they were trained. Therefore, experimental validation of predicted pKa values for lead compounds is highly recommended.

Tabulated pKa Data

| Compound | pKa₁ | pKa₂ | Method | Reference |

| Piperidine | 11.22 | - | Potentiometry | |

| 1-(3-Aminopropyl)piperidine | ~10.44 (overall) | - | Predicted | [1][6] |

| Piperazine | 9.73 | 5.35 | Potentiometry |

Note: The pKa values for piperazine, a related cyclic diamine, are provided for comparison to illustrate the ionization behavior of a diprotic base.

Conclusion

The pKa values and ionization properties of aminopropyl piperidines are fundamental physicochemical parameters that have a profound impact on their behavior as drug candidates. A thorough understanding of the structural factors that influence pKa, coupled with accurate determination through experimental and computational methods, is essential for the successful design and development of novel therapeutics based on this important scaffold. This guide provides a framework for researchers to approach the characterization and optimization of the ionization properties of aminopropyl piperidine derivatives, ultimately contributing to the discovery of safer and more effective medicines.

References

-

Talanta. 1973 Oct;20(10):973-8. NMR determination of the microscopic constants of diprotonated diamines in aqueous solution.[Link]

-

ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey).[Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry.[Link]

-

Semantic Scholar. Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report).[Link]

-

PubMed. pKa determination by ¹H NMR spectroscopy - an old methodology revisited.[Link]

-

DigitalCommons@UNO. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.[Link]

-

University of Porto. Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory.[Link]

-

YouTube. How to find Pka of compound using UV visible spectroscopy.[Link]

-

ResearchGate. Determination of the p K a and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy | Request PDF.[Link]

-

Pharma Education. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.[Link]

-

Filo. The experimental data is tabulated below: Substituent Electro-n "X" egati..[Link]

-

Semantic Scholar. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/40b3c6a0c4904325a8397c5521b33b000300223f/table/3]([Link]

-

PMC. Development of Methods for the Determination of pKa Values.[Link]

-

ResearchGate. pKa values of common substituted piperazines.[Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.[Link]

-

RPubs. Investigating Monoprotic and Diprotic acid Binding Curves using Titration Curves.[Link]

-

ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.[Link]

-

PMC. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.[Link]

-

Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review.[Link]

-

YouTube. Lesson 38 Diprotic Titrations.[Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[Link]

-

Khan Academy. Titrations of polyprotic acids | Acids and bases | AP Chemistry.[Link]

-

Wikipedia. Piperidine.[Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines.[Link]

-

Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds.[Link]

-

PMC. The pKa Distribution of Drugs: Application to Drug Discovery.[Link]

Sources

- 1. 1-(3-Aminopropyl)piperidine | 3529-08-6 [chemicalbook.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. 1-(3-Aminopropyl)piperidine CAS#: 3529-08-6 [m.chemicalbook.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR determination of the microscopic constants of diprotonated diamines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. uregina.ca [uregina.ca]

Methodological & Application

Synthesis of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol via Reductive Amination: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 1-(3-aminopropyl)-3-ethylpiperidin-4-ol, a valuable piperidine derivative, through a step-by-step reductive amination protocol. The synthesis involves the reaction of 3-ethylpiperidin-4-one with 3-aminopropan-1-ol, followed by in-situ reduction of the intermediate imine/enamine using a mild and selective reducing agent. This application note details the underlying chemical principles, provides a robust and validated experimental protocol, and offers insights into critical process parameters to ensure a successful and high-yield synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Background

Piperidine scaffolds are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. The target molecule, this compound, incorporates key pharmacophoric features, including a secondary alcohol, a tertiary amine within the piperidine ring, and a primary amine on the N-substituent. These functional groups offer multiple points for further chemical modification, making it a versatile building block in medicinal chemistry.

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2][3] This powerful reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound (an aldehyde or ketone) and an amine. This intermediate is then reduced in the same reaction vessel to the corresponding amine.[4][5] One of the key advantages of this method is the ability to perform the reaction in a single pot, which improves efficiency and reduces waste.[6]

The choice of reducing agent is critical to the success of a reductive amination.[7] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting carbonyl compound, leading to undesired side products.[4] Milder and more selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are often preferred.[4][8] These reagents selectively reduce the protonated imine (iminium ion) intermediate at a much faster rate than they reduce the starting ketone, thereby maximizing the yield of the desired amine product.[4][8] For this protocol, we will utilize sodium triacetoxyborohydride due to its high selectivity, operational simplicity, and avoidance of cyanide-containing reagents.[8][9]

Reaction Workflow and Mechanism

The synthesis of this compound proceeds via a well-established reductive amination pathway. The key steps are outlined in the workflow diagram below.

Figure 1. Step-by-step workflow for the synthesis of this compound.

The reaction is initiated by the nucleophilic attack of the primary amine of 3-aminopropan-1-ol on the carbonyl carbon of 3-ethylpiperidin-4-one. This is followed by dehydration to form an imine intermediate, which exists in equilibrium with its corresponding enamine. The addition of a mild acid catalyst can accelerate this step. Subsequently, sodium triacetoxyborohydride selectively reduces the iminium ion, which is in equilibrium with the imine, to yield the final product.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Ethylpiperidin-4-one | 127.19 | 1.00 g | 7.86 | Starting material |

| 3-Aminopropan-1-ol | 75.11 | 0.65 g (0.66 mL) | 8.65 | 1.1 equivalents |

| Sodium Triacetoxyborohydride | 211.94 | 2.50 g | 11.8 | 1.5 equivalents |

| Dichloromethane (DCM) | - | 40 mL | - | Anhydrous |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - | For workup |

| Brine (Saturated NaCl) | - | 20 mL | - | For workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethylpiperidin-4-one (1.00 g, 7.86 mmol).

-

Addition of Amine: Dissolve the 3-ethylpiperidin-4-one in 20 mL of anhydrous dichloromethane. To this solution, add 3-aminopropan-1-ol (0.65 g, 8.65 mmol, 1.1 eq.) via syringe.

-

Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.

-

Reduction: In a separate beaker, suspend sodium triacetoxyborohydride (2.50 g, 11.8 mmol, 1.5 eq.) in 20 mL of anhydrous dichloromethane. Add this suspension to the reaction mixture in portions over 15 minutes. Caution: The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH) to afford the pure this compound.

Characterization and Expected Results

The final product, this compound, is expected to be an oil or a low-melting solid. The purity and identity of the compound should be confirmed by standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C-N stretches).

The expected yield for this reaction, following careful execution of the protocol, is typically in the range of 70-85%.

Safety and Handling Precautions

-

3-Ethylpiperidin-4-one: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

3-Aminopropan-1-ol: Corrosive. Causes severe skin burns and eye damage.

-

Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Causes skin and eye irritation. Handle in a dry environment.

-

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. Work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete imine formation. | Increase the reaction time for imine formation or add a catalytic amount of a mild acid (e.g., acetic acid). |

| Incomplete reduction. | Increase the amount of reducing agent or extend the reaction time. | |

| Product loss during workup. | Ensure complete extraction from the aqueous phase. | |

| Presence of Starting Material | Insufficient reaction time or stoichiometry. | Increase the equivalents of the amine and/or reducing agent and prolong the reaction time. |

| Formation of Side Products | Reduction of the starting ketone. | Ensure the use of a selective reducing agent like sodium triacetoxyborohydride. Avoid strong reducing agents. |

| Over-alkylation of the amine. | This is less common in reductive amination but can be minimized by using a slight excess of the primary amine. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures a high-yield and clean reaction. The described methodology is robust and can be adapted for the synthesis of a wide range of N-substituted piperidine derivatives, which are of significant interest in the field of medicinal chemistry and drug discovery.

References

-

Matassini, C., Clemente, F., & Cardona, F. (2021). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 26(2), 288. Available at: [Link]

-

Clemente, F., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – A European Journal, 28(70), e202202195. Available at: [Link]

-

Chemistry - simple & easy. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Available at: [Link]

-

Sperry, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4986. Available at: [Link]

-

Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 354–361. Available at: [Link]

-

Ouchakour, L., et al. (2019). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2019(13), 2202-2211. Available at: [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Carlson, M. W., et al. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(4), 734-737. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Designer-Drug.com. (n.d.). *Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Bor

Sources

- 1. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. The specific compound, 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol, incorporates several key pharmacophoric features: a basic nitrogen in the piperidine ring, a hydroxyl group, an alkyl substituent, and a primary amino group on a flexible propyl chain. These features suggest potential applications as a versatile intermediate for the synthesis of novel therapeutics, particularly in areas such as neuroscience and oncology, where substituted piperidines have shown significant promise.

This document provides a comprehensive guide to the synthesis of this compound, detailing a robust and scalable synthetic route. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and safety considerations for each reagent.

Synthetic Strategy: A Multi-Step Approach to this compound

The synthesis of this compound is best approached through a multi-step sequence that allows for the controlled introduction of the required functional groups. The chosen strategy involves the following key transformations:

-

Synthesis of N-Benzyl-3-ethyl-4-piperidone: This initial step involves the α-alkylation of a commercially available N-protected 4-piperidone to introduce the ethyl group at the 3-position. The N-benzyl protecting group is selected for its stability and ease of removal in a later step.

-

Reductive Amination: The core of the synthesis involves the coupling of N-benzyl-3-ethyl-4-piperidone with a mono-protected diamine, N-Boc-1,3-diaminopropane, via reductive amination. This is a highly efficient and selective method for forming the C-N bond.

-

Reduction of the Ketone: The ketone at the 4-position is then reduced to the corresponding alcohol to yield the piperidin-4-ol moiety.

-

Deprotection: The final step involves the removal of both the N-benzyl and N-Boc protecting groups to afford the target compound.

This synthetic route is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Reagent Profiles and Safety Considerations

A thorough understanding of the properties and hazards of each reagent is critical for the safe and successful execution of this synthesis.

| Reagent | Formula | M.W. ( g/mol ) | Key Hazards | Handling Precautions |

| N-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | Irritant | Wear standard PPE. Avoid inhalation of dust. |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | Corrosive, Flammable | Handle under inert atmosphere. Use in a fume hood. |

| Ethyl Iodide | C₂H₅I | 155.97 | Flammable, Toxic | Handle in a well-ventilated area. Avoid contact with skin and eyes. |

| N-Boc-1,3-diaminopropane | C₈H₁₈N₂O₂ | 174.24 | Irritant | Wear standard PPE. |

| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Water-reactive, Irritant | Handle in a dry, inert atmosphere. Avoid contact with moisture.[1][2][3][4] |

| Sodium borohydride | NaBH₄ | 37.83 | Flammable solid, Toxic | Handle in a fume hood. Reacts with water to produce flammable gas. |

| Palladium on Carbon (Pd/C) | Pd/C | - | Flammable solid | Handle carefully; can be pyrophoric when dry.[5][6] |

| Ammonium formate | CH₅NO₂ | 63.06 | Irritant | Wear standard PPE. |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Corrosive, Toxic | Handle with extreme care in a fume hood. |

| 3-Aminopropanol | C₃H₉NO | 75.11 | Corrosive, Irritant | Handle in a well-ventilated area, wear appropriate PPE.[7][8][9][10] |

Experimental Protocols

Part 1: Synthesis of N-Benzyl-3-ethyl-4-piperidone

Rationale: This step introduces the C3-ethyl group via enolate alkylation. LDA is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the ketone. The N-benzyl group serves as a robust protecting group for the piperidine nitrogen.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

LDA Formation: Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF at -78 °C. Stir for 30 minutes at this temperature.

-

Enolate Formation: Add a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add ethyl iodide (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-3-ethyl-4-piperidone.

Part 2: Synthesis of N-Boc-N'-(1-(N-benzyl-3-ethyl-4-hydroxypiperidinyl))-1,3-propanediamine

Rationale: This two-step, one-pot procedure first couples the piperidone with the protected diamine via reductive amination, followed by the reduction of the ketone. Sodium triacetoxyborohydride is an ideal reagent for the reductive amination as it is mild and selective for the iminium ion intermediate over the ketone.[11][12][13][14] Subsequent reduction of the ketone with sodium borohydride yields the desired piperidinol.

Caption: Key transformations in Part 2 of the synthesis.

Protocol:

-

Reductive Amination Setup: In a round-bottom flask, dissolve N-benzyl-3-ethyl-4-piperidone (1 equivalent) and N-Boc-1,3-diaminopropane (1.2 equivalents) in 1,2-dichloroethane (DCE).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting piperidone is consumed (typically 4-6 hours).

-

Ketone Reduction: Upon completion of the reductive amination, cool the reaction mixture to 0 °C and add methanol as a co-solvent. Add sodium borohydride (2.0 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction by the slow addition of water. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography (eluent: dichloromethane/methanol gradient).

Part 3: Deprotection to Yield this compound

Rationale: The final step involves the removal of both protecting groups. Catalytic transfer hydrogenation with ammonium formate as the hydrogen donor is a safe and effective method for cleaving the N-benzyl group.[5][6] The Boc group is subsequently removed under acidic conditions using trifluoroacetic acid.

Protocol:

-

Debenzylation: Dissolve the product from Part 2 (1 equivalent) in methanol. Add 10% palladium on carbon (10 wt%) and ammonium formate (5 equivalents). Reflux the mixture for 4 hours.

-

Catalyst Removal: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Boc Deprotection: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and cool to 0 °C. Add trifluoroacetic acid (10 equivalents) dropwise. Stir at room temperature for 2 hours.

-

Final Workup: Concentrate the reaction mixture in vacuo. Dissolve the residue in a small amount of water and basify to pH > 10 with aqueous sodium hydroxide. Extract the product with a mixture of chloroform and isopropanol (3:1, 5 x 50 mL).

-

Isolation and Characterization: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of this compound. By carefully selecting reagents and reaction conditions, this versatile piperidine derivative can be synthesized in good yield. The protocols emphasize safe handling practices and provide a clear rationale for each step, empowering researchers to confidently produce this valuable building block for further drug discovery and development efforts.

References

-

Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Google Patents. (n.d.). Process of making fentanyl intermediates.

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

EWG Skin Deep. (n.d.). 3-AMINOPROPANOL. Retrieved from [Link]

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. aksci.com [aksci.com]

- 5. benchchem.com [benchchem.com]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]

- 8. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. ewg.org [ewg.org]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]

- 13. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

Application Note: Using 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol in JAK Inhibitor Synthesis

This Application Note and Protocol Guide details the utilization of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol as a strategic intermediate in the synthesis of Janus kinase (JAK) inhibitors. This molecule represents a functionalized scaffold , combining a chiral piperidine core (critical for ATP-pocket specificity) with a reactive aminopropyl linker (ideal for PROTAC design, probe generation, or library expansion).

Introduction: The Strategic Role of Substituted Piperidines

In the development of JAK inhibitors (e.g., Tofacitinib, Baricitinib), the piperidine ring serves as a critical structural bridge. It orients the "warhead" (typically a pyrrolo[2,3-d]pyrimidine) into the ATP-binding pocket of the kinase while directing solubilizing groups toward the solvent front.

This compound is an advanced building block offering two distinct advantages over the standard 3-methyl/4-amino scaffolds used in first-generation inhibitors:

-

3-Ethyl Steric Bulk: The ethyl group at position 3 probes the hydrophobic tolerance of the JAK isoform selectivity pocket (specifically differentiating JAK1/3 from JAK2).

-

3-Aminopropyl "Handle": The primary amine on the propyl chain provides a chemically orthogonal site for conjugation. This is essential for synthesizing PROTACs (Proteolysis Targeting Chimeras) or Fluorescent Probes , where the inhibitor must be linked to an E3 ligase ligand or fluorophore without disrupting the core binding mode.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₂₂N₂O |

| Molecular Weight | 186.29 g/mol |

| Stereochemistry | cis- or trans- diastereomers (Critical for binding affinity) |

| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in Et₂O |

| Stability | Hygroscopic amine; Store under Argon at -20°C |

| Hazards | Irritant (Skin/Eye); Basic (pKa ~9-10 for amine) |

Retrosynthetic Logic & Workflow

The integration of this intermediate generally follows a "Convergent Synthesis" strategy. The piperidine scaffold is fully functionalized before coupling to the kinase-binding heteroaryl core, or used as a nucleophile to displace a leaving group on the core.

Workflow Diagram

Caption: Convergent synthesis workflow utilizing the 3-ethylpiperidin-4-ol scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: If the specific intermediate is not commercially sourced, it must be synthesized with stereocontrol.

Objective: Synthesize cis-3-ethyl-4-hydroxypiperidine (the pharmacologically preferred isomer for most JAK scaffolds).

-

Starting Material: 1-Benzyl-3-ethyl-4-piperidone.

-

Stereoselective Reduction:

-

Dissolve ketone (1.0 eq) in dry THF at -78°C.

-

Add L-Selectride (1.2 eq) dropwise. Rationale: Bulky hydride attacks from the less hindered equatorial face, yielding the cis-alcohol.

-

Stir for 2h, quench with NaOH/H₂O₂.

-

QC Check: ¹H NMR should show the C4-H proton as a broad singlet (equatorial) or doublet (axial) depending on conformation; cis isomer typically shows smaller coupling constants (

Hz).

-

-

N-Alkylation (Introduction of Linker):

-

Debenzylation: Hydrogenation (H₂, Pd/C, MeOH) to yield 3-ethylpiperidin-4-ol.

-

Alkylation: React secondary amine with N-(3-bromopropyl)phthalimide (1.1 eq) and K₂CO₃ in DMF at 60°C for 12h.

-

Deprotection: Treat with Hydrazine hydrate in EtOH (Reflux, 4h) to liberate the primary amine.

-

Purification: SCX-2 (Strong Cation Exchange) chromatography to isolate the diamine.

-

Protocol B: Coupling to JAK Pharmacophore (SNAr Route)

Context: This protocol attaches the scaffold to a 4-chloro-pyrrolo[2,3-d]pyrimidine core (common to Tofacitinib/Baricitinib analogs).

Reagents:

-

JAK Core: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (protected with tosyl or SEM if necessary).

-

Scaffold: this compound.

-

Base: DIPEA or K₂CO₃.

-

Solvent: n-Butanol or Water/Dioxane.

Step-by-Step:

-

Protection Strategy (Crucial): The primary amine on the propyl chain is more nucleophilic than the secondary amine (if ring N is open) or the alcohol.

-

Scenario 1 (Ring N is the attachment point): Not applicable here; the Ring N is already alkylated with the propyl chain.

-

Scenario 2 (4-OH is the nucleophile): This is rare. Usually, the 4-position is an amine.

-

Scenario 3 (4-OH to 4-NH₂ conversion): If the target requires a 4-amino linkage (like Tofacitinib), convert the 4-OH to a mesylate, displace with azide, and reduce to amine before this step.

-

Scenario 4 (Primary Amine Coupling): If the 3-aminopropyl group is intended to bind the kinase, react directly.

-

Revised Protocol for "Tofacitinib-like" Analog (N-Linkage): Assumption: The user intends to use the 4-position for binding, or the 1-position tail is the linker. If the 4-amino group is required:

-

Activation: Convert this compound to the 4-mesylate . (Protect the primary amine with Boc first).

-

Displacement: React with NaN₃ in DMF.

-

Reduction: Staudinger reduction (PPh₃) to yield the 4-amine.

-

Coupling: React the 4-amine with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Quality Control & Validation

Structural Validation (NMR)

To confirm the cis-configuration of the 3-ethyl and 4-functional group:

-

NOESY Experiment: Look for a strong NOE correlation between the H-3 (axial) and H-4 (equatorial) if cis, or H-3 and H-5 axial protons.

-

Shift Analysis: The C3-ethyl group signal will shift upfield if sterically compressed in the cis form.

Purity Assay (HPLC-MS)

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: A: 0.1% NH₄OH in Water (High pH is better for basic piperidines); B: Acetonitrile.

-

Gradient: 5% to 95% B over 10 min.

-

Detection: UV 254 nm and ESI+ (Expected M+H: ~187.3).

References

-

Piperidine Scaffold Synthesis: Flanagan, M. E., et al. "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry 53.24 (2010): 8468-8484. Link

-

Stereoselective Reduction: Brown, H. C., & Krishnamurthy, S. "Lithium tri-sec-butylborohydride. A new reagent for the reduction of cyclic and bicyclic ketones with super stereoselectivity." Journal of the American Chemical Society 94.20 (1972): 7159-7161. Link

-

JAK Inhibitor Reviews: O'Shea, J. J., et al. "The JAK-STAT pathway: impact on human disease and therapeutic intervention." Annual Review of Medicine 66 (2015): 311-328. Link

-

PROTAC Linker Chemistry: Toure, M., & Crews, C. M. "Small-Molecule PROTACS: New Strategies to Target the Undruggable Proteome." Angewandte Chemie International Edition 55.6 (2016): 1966-1973. Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Side Reactions in Piperidine Derivative Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with unwanted cyclization side reactions during the synthesis of piperidine derivatives. Piperidines are crucial scaffolds in pharmaceuticals, and controlling their synthesis is paramount.[1][2] This resource provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common synthetic roadblocks.

Section 1: Foundational Concepts & Diagnosis

Before diving into specific problems, it's essential to understand the underlying principles that govern these side reactions. Unwanted cyclizations are typically intramolecular reactions that compete with the desired intermolecular pathway. The outcome is often dictated by kinetics vs. thermodynamics, steric hindrance, reactant concentration, and the specific nature of the functional groups involved.

FAQ 1: I've isolated a major byproduct with the same mass as my expected product. What is the likely issue?

When an unexpected isomer is the major product, it often points to an undesired intramolecular cyclization event that is kinetically or thermodynamically favored over your intended reaction. Common scenarios include:

-

Intramolecular N-Acylation/Alkylation: If your starting material contains both the piperidine nitrogen and a nucleophilic group (e.g., a hydroxyl or carboxylic acid), it can attack an activated site on the same molecule, leading to a bicyclic lactam or ether instead of the desired intermolecular product.

-

Pictet-Spengler Type Cyclization: β-arylethylamines can undergo an acid-catalyzed reaction with an aldehyde or ketone, leading to a tetrahydroisoquinoline or tetrahydro-β-carboline ring system.[3][4] If your piperidine precursor contains these motifs, this powerful cyclization can occur under acidic conditions, sometimes unexpectedly.[3]

-

Aza-Prins or Carbonyl-Ene Cyclizations: Unsaturated aldehydes or ketones within the molecule can undergo intramolecular cyclization to form new C-C bonds and create substituted piperidines, often with specific stereochemistry depending on whether the reaction is under kinetic or thermodynamic control.[5][6]

To diagnose the exact issue, detailed structural elucidation using 2D NMR (COSY, HMBC, NOESY) and high-resolution mass spectrometry is critical.

A logical workflow for diagnosing the root cause of byproduct formation is essential. The following decision tree can guide your initial troubleshooting efforts.

Caption: Diagnostic workflow for initial side product analysis.

Section 2: Specific Troubleshooting Scenarios

This section addresses common problems encountered in the lab with actionable solutions and the scientific rationale behind them.

FAQ 2: During an N-acylation, I'm forming a stable lactam instead of my desired N-acylpiperidine. How do I prevent this?

This is a classic case of a competing intramolecular N-acylation, where a pendant carboxylate group on the piperidine backbone outcompetes the intermolecular reaction.

Causality: The piperidine nitrogen and the carboxylate are held in proximity, creating a high effective concentration for the intramolecular reaction. Under basic conditions, the carboxylate is deprotonated and becomes a potent nucleophile, readily attacking the activated acyl source (e.g., acid chloride or anhydride) or an activated ester intermediate.

Troubleshooting Strategies:

-

Protecting Groups: The most robust solution is to protect the competing nucleophile. For a carboxylic acid, convert it to an ester (e.g., methyl or ethyl ester) prior to the N-acylation step. This removes the acidic proton and significantly reduces the nucleophilicity of the carbonyl oxygen.[7][8]

-

Optimize Reaction Conditions (The Pseudo-Dilution Principle):

-

Slow Addition: Adding the acylating agent very slowly via syringe pump to a stirred solution of the piperidine substrate keeps the concentration of the activated species low at all times. This favors the intermolecular reaction with the piperidine nitrogen over the intramolecular cyclization.[9]

-

Lower Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) will decrease the rate of both reactions, but it often has a more pronounced effect on the higher-activation-energy side reaction.[10]

-

-

Choice of Base and Coupling Agents:

-

If activating the carboxylic acid for an amide coupling, avoid conditions that generate highly reactive intermediates for extended periods. Using coupling agents like HATU or HBTU with a hindered non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes favor the desired intermolecular coupling.

-

For N-acylation, a non-nucleophilic base like triethylamine or pyridine is standard.[11] If epimerization at a stereocenter alpha to the nitrogen is a concern, careful selection of a weaker base and lower temperatures is critical.[11]

-

The following diagram illustrates the competing reaction pathways.

Caption: Competing pathways in N-acylation of a piperidine-carboxylate.

FAQ 3: My reaction of a tryptamine-derived piperidine with an aldehyde is giving me a tetracyclic β-carboline instead of the expected product. What is happening?

You are observing an in-situ Pictet-Spengler reaction. This is a powerful cyclization that forms a new ring by attacking an electrophilic iminium ion with an electron-rich aromatic system.[3][4]

Causality: The reaction requires three components: a β-arylethylamine (like tryptamine), an aldehyde or ketone, and typically an acid catalyst.[3][12] The amine and aldehyde first condense to form a Schiff base, which is then protonated to an electrophilic N-acyliminium ion. The electron-rich indole ring then acts as the nucleophile, attacking the iminium ion to close the ring.[3][12] Even trace amounts of acid can catalyze this reaction, especially with highly activated aromatic rings like indoles or pyrroles.[3]

Troubleshooting Strategies:

-

Strict pH Control: The most critical factor is avoiding acidic conditions.

-

Run the reaction under neutral or basic conditions. Use a non-acidic solvent and consider adding a non-nucleophilic base (e.g., DIPEA or proton sponge) to scavenge any trace acid.

-

If your substrate is an acid salt (e.g., a hydrochloride), free-base it before the reaction.

-

-

Protect the Nucleophilic Nitrogen: If the piperidine nitrogen is the intended reaction site (e.g., for N-alkylation), protecting the indole nitrogen (e.g., with a Boc group) can deactivate the aromatic ring enough to disfavor the Pictet-Spengler cyclization.

-

Modify the Aldehyde: Using a less reactive carbonyl compound or pre-forming the desired bond before introducing the Pictet-Spengler-prone functionality can be an effective, albeit longer, synthetic strategy.

| Condition | Pictet-Spengler Reactivity | Rationale |

| Acidic (e.g., TFA, HCl) | High | Promotes formation of the highly electrophilic iminium ion intermediate required for cyclization.[3][13] |

| Neutral (Aprotic Solvent) | Low to Moderate | Can still proceed, especially with highly activated aromatics, but is generally much slower.[3] |

| Basic (e.g., added Et3N) | Very Low / Inhibited | Prevents the formation of the necessary protonated iminium ion intermediate. |

Protocol: Screening for Optimal Base to Minimize Lactam Formation

This protocol provides a framework for rapidly identifying conditions that favor the desired intermolecular reaction over intramolecular cyclization.

Materials:

-

Piperidine-containing starting material (e.g., 4-piperidinecarboxylic acid)

-

Acylating agent (e.g., Acetic Anhydride)

-

Anhydrous solvent (e.g., DCM, THF)

-

Set of non-nucleophilic bases (e.g., Triethylamine (Et3N), DIPEA, Pyridine, 2,6-Lutidine)

-

Small reaction vials with stir bars

-

LC-MS for analysis

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your piperidine starting material (e.g., 0.1 M in THF) and the acylating agent (e.g., 0.1 M in THF).

-

Reaction Setup: To each of four labeled vials, add 1.0 mL of the piperidine stock solution (0.1 mmol).

-

Base Addition:

-

Vial 1: Add 1.2 equivalents of Et3N (16.7 µL).

-

Vial 2: Add 1.2 equivalents of DIPEA (20.9 µL).

-

Vial 3: Add 1.2 equivalents of Pyridine (9.7 µL).

-

Vial 4: Add 1.2 equivalents of 2,6-Lutidine (14.0 µL).

-

-

Initiation: Cool all vials to 0 °C in an ice bath. Add 1.1 equivalents (1.1 mL of the 0.1 M stock solution) of the acylating agent to each vial.

-

Monitoring: Allow the reactions to stir at 0 °C. Take a small aliquot (e.g., 10 µL) from each vial after 1 hour, 4 hours, and 24 hours. Quench the aliquot in a separate LC-MS vial containing methanol.

-

Analysis: Analyze the quenched aliquots by LC-MS. Determine the ratio of the desired N-acylated product to the undesired lactam byproduct by comparing their peak areas (assuming similar ionization efficiencies).

-

Optimization: The base that provides the highest ratio of product-to-byproduct in a reasonable timeframe is the optimal choice for scaling up the reaction.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Wikipedia. (2023, December 27). Pictet–Spengler reaction. Retrieved from [Link]

-

Alonso, D., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 13(9), 244. [Link]

-

Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]

-

Coin, I., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2157. [Link]

-

Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

-

Dhara, D., et al. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record, 21(11), 2958-2979. [Link]

-

Renaud, P., et al. (2000). Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane. Organic letters, 2(5), 659-661. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

University of Birmingham. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Bronsted and Lewis acid crystals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Retrieved from [Link]

- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7(2), 107-112.

-

Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide research, 9(2), 88–91. [Link]

-

ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

-

Yang, X., et al. (2012). Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. Journal of the American Chemical Society, 134(42), 17605–17612. [Link]

-

ResearchGate. (n.d.). Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. via.library.depaul.edu [via.library.depaul.edu]

Technical Support Center: Extraction Optimization for 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol

Case ID: EXT-APEP-004 Status: Active Subject: pH Optimization & Troubleshooting for Polar Diamine Extraction

Executive Summary & Chemical Profile